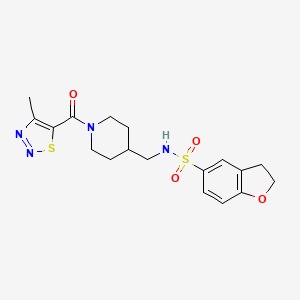

![molecular formula C20H18N4O5S B2602302 2-(2-苯甲酰胺恶唑-4-甲酰胺基)-5,6-二氢-4H-环戊[d]噻唑-4-甲酸乙酯 CAS No. 1286724-56-8](/img/structure/B2602302.png)

2-(2-苯甲酰胺恶唑-4-甲酰胺基)-5,6-二氢-4H-环戊[d]噻唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

Thiazolylcarboxamide derivatives can be synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Chemical Reactions Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by techniques such as FTIR and NMR . For example, the yield, melting point, and Rf value can be determined, as well as the presence of functional groups such as C=O ester, C–H, C=C, C=N, and OH .

科学研究应用

合成与生物活性

该化合物已在各种科学背景下得到探索,包括合成包含青霉素或头孢菌酸部分的杂化分子。例如,合成了含有不同核的4-氨基-2-氟苯基哌嗪-1-甲酸乙酯,得到了具有抗菌、抗脂肪酶和抗脲酶活性的化合物。一些对测试微生物显示出中等的抗菌活性,其中两种化合物显示出抗脲酶活性,四种显示出抗脂肪酶活性(Başoğlu 等,2013)。

抗肿瘤活性

据报道,2-取代-氨基噻唑-4-甲酸乙酯类似物的合成显示出潜在的抗癌活性。例如,2-[3-(二乙氨基)-丙酰胺]-噻唑-4-甲酸乙酯对 RPMI-8226 白血病细胞系表现出显着的活性,表明对一组肿瘤细胞系具有广谱活性(El-Subbagh 等,1999)。

组蛋白脱乙酰酶抑制剂

带有2-苯甲酰胺恶唑/噻唑的新型羟肟酸对几种人癌细胞系表现出良好的细胞毒性,并以可比的方式抑制 HDAC。这些化合物通过对 HDAC2 和 HDAC6 同工酶的分子对接实验,揭示了在 HDAC 活性位点隧道处的有利相互作用,表明它们作为有希望的抗肿瘤剂和 HDAC 抑制剂的潜力(Anh 等,2020)。

抗菌和抗结核活性

通过分子杂交设计的 4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸乙酯被合成并评估了它们对结核分枝杆菌 GyrB ATPase 检测、结核分枝杆菌 DNA 拓扑异构酶超螺旋检测、抗结核活性以及细胞毒性的体外活性。其中,特定的化合物显示出有希望的活性,表明它们作为结核分枝杆菌 GyrB 抑制剂的潜力(Jeankumar 等,2013)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 2-benzamido-n-(1h-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives, have been identified as potent inhibitors of ck1δ/ε .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .

Biochemical Pathways

Related compounds have been shown to be involved in the regulation of many different cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

Related compounds have been shown to inhibit proliferation of tumor cell lines in a dose and cell line specific manner .

属性

IUPAC Name |

ethyl 2-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-2-28-18(27)12-8-9-14-15(12)22-20(30-14)24-17(26)13-10-29-19(21-13)23-16(25)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,21,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBGQFLZLELOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

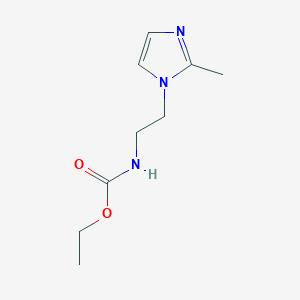

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)

![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)

![5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2602233.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)

![N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602235.png)

![N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

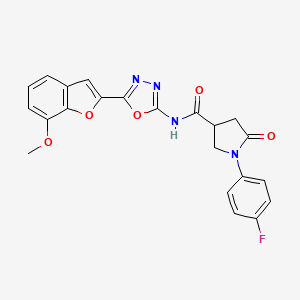

![N-cyclopentyl-1-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602241.png)

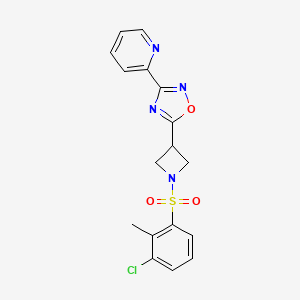

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2602242.png)